Potency and Cytokine Induction Profile
TLR8 agonist 6 activates human TLR8 with an EC50 of 0.052 µM and induces IL-12p40 production in human PBMCs with an EC50 of 0.031 µM . While less potent than some clinical-stage agonists (e.g., TLR8 agonist 2 EC50 = 3 nM ), its potency profile may confer a different therapeutic window and reduced risk of overstimulation, a critical consideration in vaccine adjuvant and immunotherapy applications .
~17-fold less potent vs TLR8 agonist 2; ~2-fold vs Motolimod
| Evidence Dimension | TLR8 agonist potency |
|---|---|
| Target Compound Data | EC50 = 0.052 µM (TLR8 activation) |
| Comparator Or Baseline | TLR8 agonist 2: EC50 = 0.003 µM (3 nM) ; Motolimod: EC50 = 0.1 µM (100 nM) ; Selgantolimod: IL-12p40 EC50 = 0.22 µM (220 nM) [1] |
| Quantified Difference | TLR8 agonist 6 is ~17-fold less potent than TLR8 agonist 2 and ~2-fold less potent than Motolimod in TLR8 activation assays. |
| Conditions | TLR8 activation measured in HEK-Blue hTLR8 reporter cells (TLR8 agonist 6 and 2) or PBMC IL-12p40 induction (Selgantolimod). |
Why This Matters
Potency differences impact dose selection, safety margins, and cytokine profiles, directly influencing the suitability for specific in vivo models or therapeutic hypotheses.
- [1] Mackman RL, et al. (2020). Discovery of GS-9688 (Selgantolimod) as a Potent and Selective Oral Toll-Like Receptor 8 Agonist for the Treatment of Chronic Hepatitis B. J Med Chem, 63(18):10188-10203. View Source
